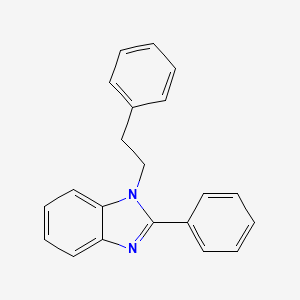
2-Phenyl-1-(2-phenylethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(2-phenylethyl)benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are notable for their presence in nature, such as in vitamin B12, and for their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties . These compounds are also recognized for their therapeutic applications as antiulcer and anthelmintic drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or formic acid . For this compound, a similar synthetic approach could be employed, potentially involving a cross-dehydrogenative-coupling reaction catalyzed by iron as demonstrated for 1,2-disubstituted benzimidazoles . Additionally, the synthesis of related 2-phenylbenzimidazole derivatives has been achieved through oxidative cyclization mediated by molecular iodine , and by the reaction of 1,2-phenylenediamine with alcohols catalyzed by iridium complexes .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the phenyl ring can significantly influence the properties of the molecule, as seen in the case of 2-(substituted phenyl) benzimidazole derivatives . The crystal structures of related compounds have revealed geometries that can range from planar to more complex three-dimensional arrangements, depending on the nature of the substituents and the metal complexes formed .
Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the imidazole ring. The presence of substituents can lead to divergent synthesis pathways, as seen with the formation of benzothiazoles and benzimidazoles through iodine-mediated oxidative cyclization . The reactivity of these compounds can also be influenced by tautomerism, as observed in heteroaryl derivatives of benzimidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by the nature of the substituents on the phenyl rings. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the compound's corrosion inhibition properties on mild steel in acidic environments . The presence of nitro groups in the 5-position of the benzimidazole ring has been shown to enhance the relaxant activity on isolated rat aortic rings, indicating the importance of substituents in determining biological activity . Additionally, the lithiation of benzimidazole derivatives can lead to the formation of various substituted products, with the reactivity and stability of the intermediates being temperature-dependent .
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cytotoxicity
Benzimidazole derivatives have been extensively studied for their DNA binding capabilities and cytotoxic effects against various cancer cell lines. A notable study involves benzimidazole-based Schiff base copper(II) complexes, which show substantial in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines. These complexes bind DNA through an intercalative mode, suggesting their potential as antiproliferative agents in cancer treatment (Paul et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have demonstrated significant corrosion inhibition properties, particularly on mild steel in acidic solutions. Research indicates that substitution on the phenyl ring attached to the benzimidazole increases corrosion inhibition efficiency, highlighting the role of molecular structure in protective applications (Dutta et al., 2017).
Fungicide Binding and Resistance
The binding of benzimidazoles to fungal β-tubulin, a key protein involved in cell division, has been explored as a mechanism for fungicidal action. Studies confirm that benzimidazoles bind to β-tubulin, affecting fungal growth and providing insights into resistance mechanisms against antitubulin agents (Hollomon et al., 1998).
Green Synthesis
The environmental-friendly or "green" synthesis of benzimidazoles, including 2-phenylbenzimidazole, has been explored using high-temperature water, demonstrating that water can be an effective solvent for organic reactions, potentially reducing the environmental impact of chemical synthesis (Dudd et al., 2003).
Pharmacological Activities
Benzimidazole compounds exhibit a range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. Their structural similarity to nucleotides makes them attractive as therapeutic agents, offering a broad spectrum of potential medical applications (Salahuddin et al., 2017).
Wirkmechanismus
Target of Action
2-Phenyl-1-(2-phenylethyl)benzimidazole is a derivative of benzimidazole, which has been found to exhibit potent antiproliferative and antimicrobial activities . The primary targets of this compound are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . These targets play a crucial role in the growth and proliferation of cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has been found to be particularly active against HeLa and A375 cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . This suggests that the compound binds to its targets with high affinity, leading to the inhibition of cancer cell growth and proliferation.
Biochemical Pathways
It is known that benzimidazole derivatives can act as eukaryotic topoisomerase ii inhibitors , which play a key role in DNA replication and transcription. By inhibiting this enzyme, the compound could potentially disrupt the normal cell cycle, leading to cell death.
Pharmacokinetics
It is known that benzimidazole derivatives generally have good bioavailability due to their ability to form stable complexes with biological macromolecules . This suggests that the compound could be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation. In vitro studies have shown that the compound exhibits good to potent antiproliferative activity against various cancer cell lines . Moreover, some derivatives of the compound were found to be less toxic to normal human cells than the positive control compound methotrexate , suggesting a potential therapeutic window.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substituents on the benzimidazole ring can significantly affect the compound’s anticancer activity . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other biological molecules in the body.
Zukünftige Richtungen
The future research directions for “2-Phenyl-1-(2-phenylethyl)benzimidazole” and similar compounds could involve further exploration of their antiproliferative and antimicrobial activities, as well as their potential applications in treating various diseases . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Eigenschaften
IUPAC Name |
2-phenyl-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-3-9-17(10-4-1)15-16-23-20-14-8-7-13-19(20)22-21(23)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQIPRITAUFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

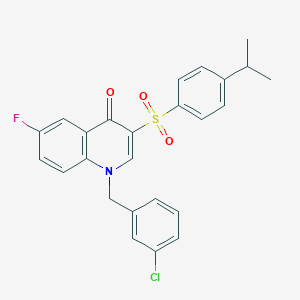
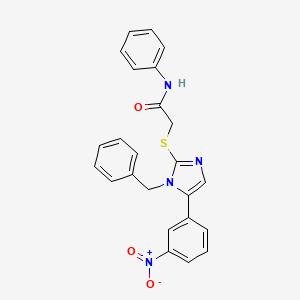
![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)
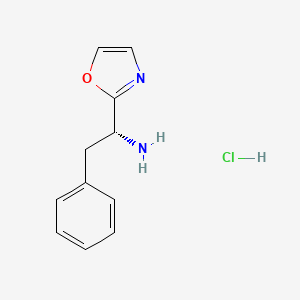
![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)



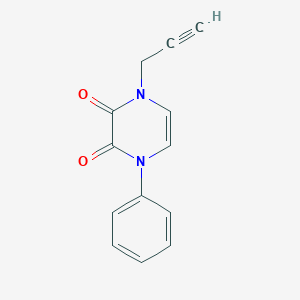
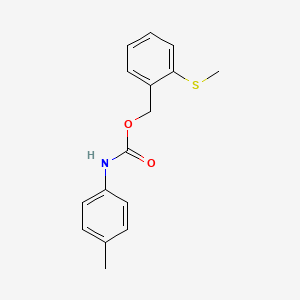
![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)
![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)
![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)
